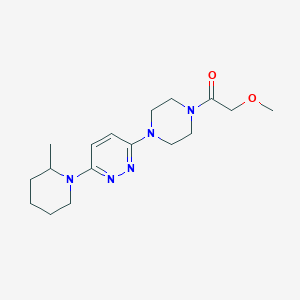

2-Methoxy-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methoxy-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic compound that features a piperidine and pyridazine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and pyridazine intermediates, followed by their coupling through a series of condensation and substitution reactions. The reaction conditions often involve the use of solvents like toluene or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

2-Methoxy-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: KMnO4 in an acidic medium.

Reduction: H2 with Pd/C catalyst.

Substitution: SOCl2 in an inert atmosphere.

Major Products

The major products formed from these reactions include various substituted piperidine and pyridazine derivatives, which can be further functionalized for specific applications .

Aplicaciones Científicas De Investigación

The compound features a piperidine and pyridazine moiety, contributing to its biological activity. The complex structure allows for interactions with various biological targets, making it a candidate for drug development.

Industrial Production

In industrial settings, large-scale batch reactors are employed to control reaction parameters like temperature and pressure to optimize yield and purity. Continuous flow reactors are also explored for enhanced efficiency.

Medicinal Chemistry

2-Methoxy-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is primarily investigated for its pharmacological properties:

- Biochemical Probes : The compound is being explored as a biochemical probe to study specific molecular targets in biological systems.

Drug Development

The compound's interaction with various biological targets suggests potential applications in drug development:

- Protein Kinase Inhibition : Research indicates that derivatives of this compound may inhibit specific protein kinases, which are crucial in cancer progression and other diseases .

- Therapeutic Agents : Ongoing studies focus on its efficacy as a therapeutic agent in treating conditions like cancer and neurological disorders.

Chemical Research

In the realm of chemical research, this compound serves as a building block for synthesizing more complex molecules. Its versatility allows chemists to explore various functionalizations leading to novel compounds with unique properties.

Case Study 1: Protein Kinase Inhibition

A recent study evaluated the efficacy of derivatives derived from this compound against a panel of protein kinases . The results indicated significant inhibition activity, suggesting that these derivatives could serve as lead compounds for developing kinase inhibitors.

Case Study 2: Pharmacological Properties

Another investigation assessed the pharmacological properties of this compound in animal models. The findings revealed promising results in reducing tumor growth, highlighting its potential application in oncology .

Mecanismo De Acción

The mechanism of action of 2-Methoxy-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparación Con Compuestos Similares

Similar Compounds

N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N′-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine: A potent and selective anaplastic lymphoma kinase (ALK) inhibitor.

1,2-Benzothiazole derivatives: Known for their antimicrobial potential.

Uniqueness

What sets 2-Methoxy-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone apart is its unique combination of piperidine and pyridazine moieties, which confer distinct pharmacological properties. This makes it a valuable compound for the development of new drugs and therapeutic agents .

Actividad Biológica

2-Methoxy-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone, with the CAS number 1251695-54-1, is a complex organic compound notable for its potential pharmacological properties. This compound features both piperidine and pyridazine moieties, making it an interesting candidate in medicinal chemistry. The following sections will explore its biological activity, synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C17H27N5O2 |

| Molecular Weight | 333.4 g/mol |

| SMILES | COCC(=O)N1CCN(c2ccc(N3CCCCC3C)nn2)CC1 |

| CAS Number | 1251695-54-1 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the preparation of piperidine and pyridazine intermediates, which are then coupled through condensation and substitution reactions. Common solvents like toluene or methanol and catalysts such as palladium on carbon (Pd/C) are often employed during these processes .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including various enzymes and receptors. It may act as an inhibitor or activator of these targets, leading to significant biochemical changes within the cells. Ongoing research aims to elucidate the precise pathways involved in its action.

Pharmacological Properties

Research indicates that this compound has potential applications in several therapeutic areas:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, possibly through apoptosis induction .

- Antiparasitic Activity : Similar compounds have shown effectiveness against malaria parasites by inhibiting key metabolic pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of 2-Methoxy derivatives:

- Antimalarial Studies : A study focusing on dihydroquinazolinone derivatives demonstrated that structural modifications could enhance aqueous solubility and metabolic stability while maintaining antiparasitic activity. This suggests that similar strategies could be applied to optimize 2-Methoxy derivatives for improved efficacy against malaria .

- Cancer Research : Another investigation highlighted the use of piperidine derivatives in cancer therapy, where certain compounds exhibited superior cytotoxicity compared to established chemotherapeutics like bleomycin. The unique structural features of these compounds were attributed to their enhanced binding affinity to target proteins .

Comparative Analysis with Similar Compounds

The unique structure of this compound differentiates it from other piperidine and pyridazine derivatives:

| Compound Name | Activity Type | Notable Effects |

|---|---|---|

| N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-... | ALK Inhibitor | Potent selective inhibition |

| 1,2-Benzothiazole derivatives | Antimicrobial | Broad-spectrum antimicrobial activity |

| 2-Methoxy derivative | Anticancer | Improved cytotoxicity in hypopharyngeal tumor cells |

Propiedades

IUPAC Name |

2-methoxy-1-[4-[6-(2-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O2/c1-14-5-3-4-8-22(14)16-7-6-15(18-19-16)20-9-11-21(12-10-20)17(23)13-24-2/h6-7,14H,3-5,8-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHUSTKHUCPHEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.